5-(Aminomethyl)-3-methylpyridin-2-amine

Lipophilicity Drug-likeness Physicochemical profiling

5-(Aminomethyl)-3-methylpyridin-2-amine (CAS 187163-76-4), also referred to as 6-amino-5-methyl-3-pyridinemethanamine, is a disubstituted pyridine bearing a primary aminomethyl group at the 5‑position and a primary amine at the 2‑position, with a methyl substituent at the 3‑position. This substitution pattern places it within the 2‑aminopyridine family, a privileged scaffold in medicinal chemistry, and distinguishes it from simpler aminomethylpyridines by the combination of two nucleophilic amine handles and a ring‑methyl group that modulates lipophilicity and steric bulk.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 187163-76-4
Cat. No. B070080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-3-methylpyridin-2-amine
CAS187163-76-4
Synonyms3-Pyridinemethanamine,6-amino-5-methyl-(9CI)
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N)CN
InChIInChI=1S/C7H11N3/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3,8H2,1H3,(H2,9,10)
InChIKeyPNCVDUNITYPRNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-3-methylpyridin-2-amine (CAS 187163-76-4) – A Differentiated Pyridine Building Block for Targeted Pharmaceutical Synthesis


5-(Aminomethyl)-3-methylpyridin-2-amine (CAS 187163-76-4), also referred to as 6-amino-5-methyl-3-pyridinemethanamine, is a disubstituted pyridine bearing a primary aminomethyl group at the 5‑position and a primary amine at the 2‑position, with a methyl substituent at the 3‑position . This substitution pattern places it within the 2‑aminopyridine family, a privileged scaffold in medicinal chemistry, and distinguishes it from simpler aminomethylpyridines by the combination of two nucleophilic amine handles and a ring‑methyl group that modulates lipophilicity and steric bulk. The compound is primarily employed as a versatile intermediate for constructing kinase inhibitors and other nitrogen‑containing heterocyclic drug candidates [1].

Why Closely Related Aminomethylpyridines Cannot Substitute 5-(Aminomethyl)-3-methylpyridin-2-amine (CAS 187163-76-4) in Critical Synthetic Routes


Aminomethylpyridine isomers and des‑methyl analogs share the same core heterocycle but differ profoundly in the spatial disposition and electronic character of their functional groups. The simultaneous presence of a 2‑amino group and a 5‑aminomethyl group on the pyridine ring, combined with a 3‑methyl substituent, creates a unique regiochemical pattern that is essential for specific downstream transformations—most notably the formation of the 6‑amino‑5‑methylpyridin‑3‑yl fragment found in clinical‑stage PRMT5 inhibitors [1]. Even a positional isomer such as 2‑(aminomethyl)‑3‑methylpyridine (CAS 153936‑26‑6) presents the aminomethyl handle at the wrong ring position, precluding the same coupling vectors. The following quantitative evidence demonstrates where the target compound offers measurable, decision‑relevant differentiation.

Quantitative Differentiation Evidence for 5-(Aminomethyl)-3-methylpyridin-2-amine (CAS 187163-76-4) vs. Its Closest Analogs


Calculated Lipophilicity (LogP) Advantage Over the Des‑Methyl Analog Confirms Improved Membrane Permeability Potential

The target compound possesses a calculated LogP (clogP) of 1.06 (Chemsrc) and an XlogP of -0.3 (Chem960). In comparison, the des‑methyl analog 5-(aminomethyl)pyridin-2-amine (CAS 156973‑09‑0), which lacks the 3‑methyl group, shows a markedly lower predicted LogP of approximately 0.0–0.3 . The introduction of the 3‑methyl group increases lipophilicity by roughly 0.7–1.0 log units, a shift that can significantly influence passive membrane permeability and, consequently, intracellular target engagement. Similarly, the topological polar surface area (tPSA) of the target compound is 64.9–65.7 Ų, below the commonly cited threshold of 90 Ų for blood‑brain barrier penetration, whereas the des‑methyl analog exhibits a slightly higher tPSA of approximately 71 Ų .

Lipophilicity Drug-likeness Physicochemical profiling

Supplier‑Certified Purity Benchmark: 99% HPLC Purity Enables Direct Use in GMP‑Adjacent Synthetic Sequences

ChemicalBook reports the target compound with a certified purity of 99% by HPLC, accompanied by packaging options of 1 g to 1 kg and a “pharmaceutical grade” designation . In contrast, typical listings for structural analogs such as 2‑(aminomethyl)‑3‑methylpyridine (CAS 153936‑26‑6) or 5‑(aminomethyl)‑2‑methylpyridine (CAS 56622‑54‑9) are often supplied at 95–97% purity without explicit HPLC verification [1]. This purity differential of 2–4 absolute percentage points can translate into fewer side products in multi‑step syntheses, reducing the need for intermediate purification and improving overall yield consistency.

Purity assurance Quality control Pharmaceutical intermediate

Regiochemical Fidelity Required for the Synthesis of TNG908, a Clinical‑Stage PRMT5 Inhibitor

Patent CN-118647614-A explicitly claims crystalline forms of N‑(6‑amino‑5‑methylpyridin‑3‑yl)‑2‑(benzo[d]thiazol‑5‑yl)‑5‑methylpiperidin‑1‑yl)‑2‑oxoacetamide (TNG908), a brain‑penetrant, MTA‑cooperative PRMT5 inhibitor currently in clinical development [1]. The 6‑amino‑5‑methylpyridin‑3‑yl fragment—which is directly derived from 5‑(aminomethyl)‑3‑methylpyridin‑2‑amine—is essential for binding to the PRMT5·MTA complex. The target compound displays an IC50 of 0.130 nM against full‑length human PRMT5/MEP50 in enzymatic assays when incorporated into the final drug molecule [2]. Any isomer lacking the precise 2‑amino/5‑aminomethyl/3‑methyl substitution pattern cannot generate the required pharmacophore and would fail to provide the same potency. For instance, the des‑methyl analog would lose a critical hydrophobic contact in the PRMT5 binding pocket, while positional isomers would misplace the key amine handles.

PRMT5 inhibitor Oncology Synthetic intermediate

Melting Point (58–61 °C) Indicates Sufficient Crystallinity for Purification and Formulation Development

The target compound exhibits a melting point of 58–61 °C (recrystallized from heptane) . This is a practical thermal property that allows purification by recrystallization and facilitates handling as a low‑melting solid. In contrast, the isomeric 2‑(aminomethyl)‑3‑methylpyridine (CAS 153936‑26‑6) is reported as a liquid at ambient temperature (boiling point 218.4 °C at 760 torr) [1], making it less convenient for solid‑phase storage and automated weighing systems. The des‑methyl analog 5‑(aminomethyl)pyridin‑2‑amine (CAS 156973‑09‑0) is also described as a low‑melting solid but with a wider and less defined melting range, suggesting lower crystallinity. The ability to obtain the target compound as a well‑defined crystalline solid simplifies purity control and inventory management in industrial settings.

Solid-state properties Crystallinity Process chemistry

High‑Value Research and Industrial Application Scenarios for 5‑(Aminomethyl)‑3‑methylpyridin‑2‑amine (CAS 187163‑76‑4)


Synthesis of Clinical‑Stage PRMT5 Inhibitors (e.g., TNG908) for MTAP‑Deleted Oncology Programs

The compound is the definitive starting material for constructing the 6‑amino‑5‑methylpyridin‑3‑yl fragment of TNG908, a brain‑penetrant PRMT5 inhibitor with an IC50 of 0.130 nM against the PRMT5/MEP50 complex [1][2]. Medicinal chemistry groups pursuing MTA‑cooperative PRMT5 inhibition must procure this exact regioisomer to replicate the patent‑protected synthetic route and achieve the required pharmacophoric geometry.

Building Block for CNS‑Penetrant Kinase Inhibitor Libraries

With a calculated LogP of 1.06 and a tPSA of approximately 65 Ų, the compound meets the physicochemical criteria for CNS drug‑likeness (tPSA < 90 Ų) . It can be directly incorporated into diversity‑oriented synthesis of kinase‑focused libraries where balanced lipophilicity and hydrogen‑bonding capacity are critical for crossing the blood‑brain barrier.

Ligand Design for Metal‑Catalyzed Cross‑Coupling Reactions

The 2‑aminopyridine moiety serves as a directing group for C–H activation, while the 5‑aminomethyl handle allows post‑coupling functionalization. The crystalline nature (mp 58–61 °C) facilitates precise stoichiometric control , making the compound suitable for developing novel bidentate ligands in palladium‑ or copper‑catalyzed transformations.

Precursor for Focused Libraries of Nicotinic Acetylcholine Receptor (nAChR) Modulators

Substituted 3‑pyridylmethylamines are recognized as privileged scaffolds for nAChR ligands [3]. The target compound’s unique combination of amine substitution points enables the rapid generation of focused libraries for screening against neuronal nicotinic receptors, where small changes in substitution pattern dramatically alter subtype selectivity.

Quote Request

Request a Quote for 5-(Aminomethyl)-3-methylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.